2-Methyl-N-(4-methylphenyl)alanine

Overview

Description

2-Methyl-N-(4-methylphenyl)alanine is a useful research chemical . It belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Molecular Structure Analysis

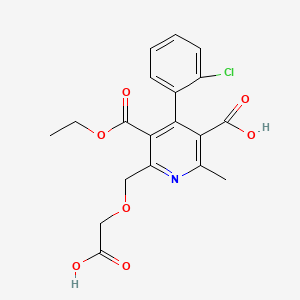

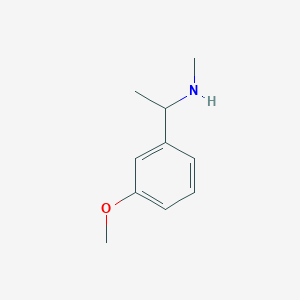

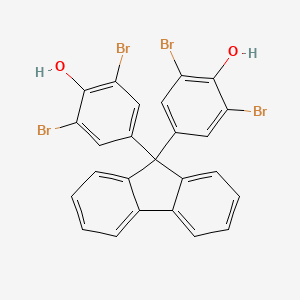

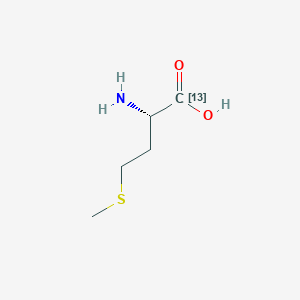

The molecular structure of 2-Methyl-N-(4-methylphenyl)alanine is represented by the SMILES stringCc1ccc (NC (C) (C)C (O)=O)cc1 . The InChI representation is 1S/C11H15NO2/c1-8-4-6-9 (7-5-8)12-11 (2,3)10 (13)14/h4-7,12H,1-3H3, (H,13,14) . The molecular weight is 193.24 . Physical And Chemical Properties Analysis

2-Methyl-N-(4-methylphenyl)alanine is a solid substance . The empirical formula is C11H15NO2 . The CAS Number is 117755-94-9 .Scientific Research Applications

Role in Environmental and Health Studies

Research on similar compounds, such as β-N-Methylamino-L-alanine (BMAA), a non-canonical amino acid, highlights the importance of studying amino acids in environmental and health contexts. BMAA has been implicated as a potential cause for neurodegenerative diseases, indicating the significant health implications of specific amino acids and their environmental presence. Understanding the distribution, synthesis, and effects of such compounds can aid in assessing environmental health risks and developing strategies to mitigate negative impacts on human health (Banack & Murch, 2017).

Biochemical Analysis and Synthesis

In the realm of biochemical research, the synthesis and analysis of specific amino acids, including their analogs and derivatives, play a crucial role in understanding biological processes and developing therapeutic agents. For instance, the study of β-alanine and its role in plants provides insights into non-proteinogenic amino acids' functions, including stress response mechanisms and metabolic pathways (Parthasarathy, Savka, & Hudson, 2019). Similarly, exploring the synthesis pathways and applications of related compounds can lead to advancements in biotechnology and pharmaceuticals.

Molecular Imaging and Diagnostics

The utilization of amino acid derivatives in molecular imaging, such as positron emission tomography (PET) using [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), demonstrates the potential of specific amino acids in diagnostic applications. These studies provide valuable insights into neurological diseases like Parkinson's, showcasing how derivatives of amino acids can be employed to enhance our understanding of disease mechanisms and progression (Kumakura & Cumming, 2009).

Ecophysiological and Toxicological Research

Examining the production and ecological roles of amino acids and their derivatives, such as the neurotoxin BMAA by cyanobacteria, underscores the importance of these compounds in environmental science. Studies have suggested that agricultural nutrients may trigger the production of neurotoxins like BMAA, linking environmental factors with potential health risks. This line of research emphasizes the need for comprehensive studies to understand the interactions between agricultural practices, environmental health, and human disease (Zhang & Whalen, 2019).

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-N-(4-methylphenyl)alanine are currently unknown . This compound belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

Biochemical Pathways

As an alpha amino acid, it may be involved in protein synthesis and other metabolic processes .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its action .

properties

IUPAC Name |

2-methyl-2-(4-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRDMLFVFFTPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589755 | |

| Record name | 2-Methyl-N-(4-methylphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117755-94-9 | |

| Record name | 2-Methyl-N-(4-methylphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.